molecular formula C6H10FN B15341839 Hexanonitrile, 6-fluoro- CAS No. 373-31-9

Hexanonitrile, 6-fluoro-

Cat. No.: B15341839
CAS No.: 373-31-9
M. Wt: 115.15 g/mol
InChI Key: XQPCYRPIZBEDDJ-UHFFFAOYSA-N
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Description

Hexanonitrile, 6-fluoro- is a fluorinated organic compound with the molecular formula C6H10FN It is a derivative of hexanonitrile where a fluorine atom is substituted at the 6th position of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanonitrile, 6-fluoro- can be synthesized through several methods, including:

  • Fluorination of Hexanonitrile: This involves the direct fluorination of hexanonitrile using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group in a hexane derivative with a fluorine source, such as potassium fluoride (KF) or silver fluoride (AgF).

Industrial Production Methods: In an industrial setting, the production of Hexanonitrile, 6-fluoro- typically involves large-scale fluorination reactors equipped with advanced control systems to ensure precise reaction conditions and high yields. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Hexanonitrile, 6-fluoro- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Hexanoic acid or other oxidized derivatives.

  • Reduction: Hexanamine or other reduced derivatives.

  • Substitution: Various fluorinated organic compounds.

Scientific Research Applications

Hexanonitrile, 6-fluoro- has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound can be employed in the study of biological systems, especially in the development of fluorinated biomolecules.

  • Industry: Hexanonitrile, 6-fluoro- is used in the production of specialty chemicals and materials, including fluoropolymers and agrochemicals.

Mechanism of Action

The mechanism by which Hexanonitrile, 6-fluoro- exerts its effects depends on its specific application. For example, in medicinal chemistry, the fluorine atom can enhance the binding affinity of a drug to its target receptor. The molecular targets and pathways involved vary based on the context of the application.

Comparison with Similar Compounds

Hexanonitrile, 6-fluoro- is compared with other similar compounds, such as:

  • Hexanonitrile: The non-fluorinated version of the compound.

  • 6-Chlorohexanonitrile: A chlorinated derivative with similar properties.

  • 6-Bromohexanonitrile: A brominated derivative with distinct reactivity.

Uniqueness: Hexanonitrile, 6-fluoro- is unique due to the presence of the fluorine atom, which imparts different chemical and physical properties compared to its non-fluorinated and other halogenated counterparts.

Properties

IUPAC Name

6-fluorohexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-3-1-2-4-6-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPCYRPIZBEDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190752
Record name Hexanonitrile, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-31-9
Record name Hexanonitrile, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanonitrile, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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